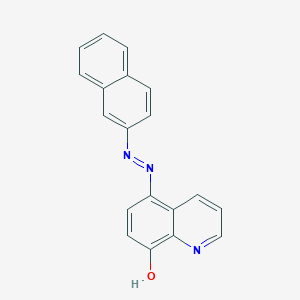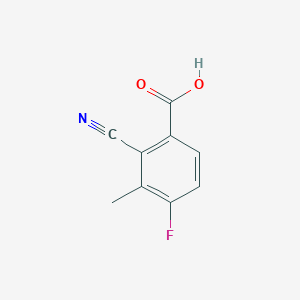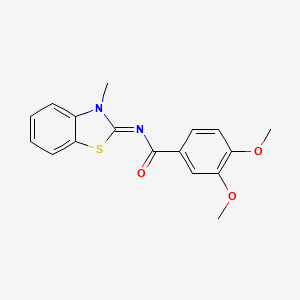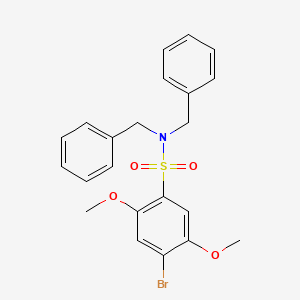![molecular formula C19H19N3O4 B2553109 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 890647-78-6](/img/structure/B2553109.png)
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazolopyridine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and activities can be inferred.
Synthesis Analysis
The synthesis of related pyrazolopyridine compounds typically involves the reaction of amino-pyrazoles with various aldehydes and acids. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids was achieved by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The compound of interest also contains a 1,5-benzodioxepin moiety, which is a seven-membered heterocycle containing two oxygen atoms. The structure of related compounds, such as 2,6-di(pyrazol-1-yl)pyridine derivatives, has been crystallographically characterized, providing insights into the potential geometry and conformation of the target compound .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions, including complexation with metals. For example, the complexation of ligands derived from 2,6-di(pyrazol-1-yl)pyridine with iron resulted in the formation of complex salts with interesting spin states . The compound may also form complexes with metals, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents and may show fluorescence. The antibacterial screening of some pyrazolopyridine carboxylic acids revealed that certain derivatives have significant antibacterial properties . The compound may also possess similar properties, which could be explored in further studies.
Aplicaciones Científicas De Investigación
Functionalization and Heterocyclic Compound Synthesis
6-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1-(Propan-2-yl)-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, due to its complex structure, plays a significant role in the synthesis and functionalization of heterocyclic compounds. Studies such as those by Yıldırım, Kandemirli, and Demir (2005) and Livingstone (2008) have highlighted the reactivity of similar pyrazole and benzodioxepin derivatives towards various nucleophiles, leading to the formation of novel heterocyclic structures with potential pharmacological activities. The research demonstrates how these compounds can be utilized as building blocks for synthesizing diverse chemical entities through reactions like cyclocondensation, offering pathways for the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005); (Livingstone, 2008).
Development of Supramolecular Structures
Research into the formation of supramolecular structures utilizing similar carboxylic acids as key components has been explored in studies like those by Fang et al. (2020). These investigations shed light on how such compounds can engage in hydrogen bonding and other noncovalent interactions to form complex architectures, which have implications in areas such as material science, catalysis, and drug delivery systems. The ability of these molecules to form stable, ordered structures through predictable interactions makes them valuable in designing molecular assemblies with specific functions (Fang et al., 2020).
Antioxidant and Antimicrobial Activities
Compounds bearing the pyrazolopyridine moiety, similar to the one , have been evaluated for their biological activities. For instance, studies conducted by Bassyouni et al. (2012) have demonstrated that derivatives of pyrazolopyridine exhibit significant antioxidant and antimicrobial properties. These findings suggest potential applications of such compounds in developing novel therapeutic agents with antioxidative and antimicrobial efficacy, highlighting the importance of these chemical structures in pharmaceutical research (Bassyouni et al., 2012).
Catalytic Applications
The structural complexity of compounds like 6-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1-(Propan-2-yl)-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid allows for their use in catalysis. Dai et al. (2017) explored the use of similar compounds in the dehydrogenation of primary alcohols to carboxylic acids, demonstrating their utility as catalysts in organic synthesis. Such research underscores the potential of these compounds in facilitating chemical transformations, which is crucial for the development of efficient and sustainable synthetic methodologies (Dai et al., 2017).
Propiedades
IUPAC Name |
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11(2)22-18-14(10-20-22)13(19(23)24)9-15(21-18)12-4-5-16-17(8-12)26-7-3-6-25-16/h4-5,8-11H,3,6-7H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOADZVZTPRECDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC4=C(C=C3)OCCCO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2553041.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)
![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)
![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)
![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)
